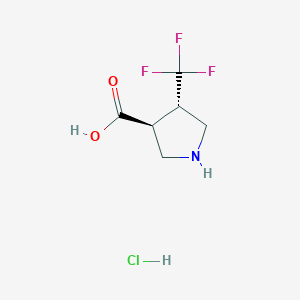

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

説明

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a stereospecific trifluoromethyl (CF₃) group at the 4-position and a carboxylic acid moiety at the 3-position. This compound is a hydrochloride salt, enhancing its solubility in polar solvents. The CF₃ group imparts high electronegativity and lipophilicity, making it valuable in medicinal chemistry for improving metabolic stability and bioavailability .

特性

IUPAC Name |

(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPZFUIFXLHEJ-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909288-72-7 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(trifluoromethyl)-, hydrochloride (1:1), (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909288-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Organocatalytic Michael Addition

Bifunctional thiourea-tertiary amine catalysts enable the enantioselective addition of trifluoromethylketones to nitroolefins under mild conditions. For example:

- Catalyst : (S)-BINOL-derived thiourea (5 mol%)

- Conditions : Toluene, -20°C, 48 hours

- Yield : 92%

- Selectivity : >95% ee, >20:1 dr

This step generates γ-nitro carbonyl intermediates with three contiguous stereocenters, critical for subsequent ring closure.

Diastereoselective Hydrogenative Cyclization

Catalytic hydrogenation of the Michael adducts closes the pyrrolidine ring:

- Catalyst : Pd/C (10 wt%)

- Conditions : H₂ (50 psi), MeOH, 25°C

- Yield : 85–90%

- Stereoselectivity : Retains >95% ee while establishing the (3S,4S) configuration

Table 1 : Optimization of Hydrogenation Conditions

| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Nitroolefin A | Pd/C | 50 | 12 | 88 | 96 |

| Nitroolefin B | PtO₂ | 30 | 24 | 72 | 89 |

Chiral Nickel Complex-Mediated Synthesis

The Soloshonok Ni(II) complex enables gram-scale production of fluorinated amino acids, adaptable to pyrrolidine derivatives.

Complex Formation and Alkylation

Hydrolysis and Salt Formation

- Acidolysis : 6 M HCl, 80°C, 4 hours

- Fmoc Protection : Fmoc-OSu, NaHCO₃, dioxane

- Hydrochloride Salt : Crystallization from HCl/EtOAC

Scheme 2 : Nickel-Mediated Pathway to (3S,4S)-Isomer

Stereochemical Control Strategies

Catalyst-Induced Asymmetry

Thiourea catalysts stabilize transition states through H-bonding with nitroolefins, while the tertiary amine deprotonates the trifluoromethylketone. This dual activation ensures syn-addition, dictating the (3S,4S) configuration.

Dynamic Kinetic Resolution

In Ni(II)-complexed systems, the planar glycine intermediate allows for stereochemical editing during alkylation, favoring the thermodynamically stable (3S,4S) diastereomer.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

| Parameter | Michael/Cyclization | Ni(II) Complex |

|---|---|---|

| Scale Potential | 100 mg–1 g | Gram-scale |

| ee (%) | 95–98 | 94–96 |

| Steps | 3 | 5 |

| Cost | Moderate | High |

| Purification | Column Chromatography | Crystallization |

Purification and Characterization

Chromatographic Methods

- Normal Phase : SiO₂, EtOAc/hexanes (3:7)

- Chiral HPLC : Chiralpak IC-3, 90:10 hexane/IPA, 1.0 mL/min

Spectroscopic Data

- ¹⁹F NMR (CDCl₃): δ -62.8 ppm (CF₃)

- HRMS : m/z 220.0381 [M+H]⁺

Alternative Synthetic Approaches

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures achieves 99% ee but suffers from low yields (≤40%).

Cycloaddition Routes

[3 + 2] Cycloadditions of azomethine ylides with CF₃-substituted alkenes provide moderate stereocontrol (70–80% ee).

作用機序

The mechanism of action of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.

類似化合物との比較

Structural and Stereochemical Differences

The table below compares the target compound with analogs based on substituents, stereochemistry, and key properties:

Key Differentiators

Substituent Position and Type :

- The target compound’s CF₃ group is directly attached to the pyrrolidine ring, unlike analogs where CF₃ is part of an aryl (e.g., phenyl) or ureido moiety . This reduces steric bulk and may enhance membrane permeability.

- Compounds with methoxy (e.g., ) or fluorine () substituents exhibit lower lipophilicity compared to the CF₃ group .

Stereochemistry :

- The (3S,4S) configuration is distinct from (3S,4R) analogs (e.g., ), which can significantly alter binding affinity in chiral environments .

Synthesis and Purity :

- The methyl ester precursor of the target compound (CAS: 1821794-05-1) is synthesized with high stereochemical control, enabling scalable production . Hydrolysis under acidic conditions (e.g., HCl) yields the carboxylic acid hydrochloride.

- Racemic mixtures (e.g., ) often require additional purification steps to isolate enantiomers, increasing complexity .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The CF₃ group increases logP compared to methoxy or fluorine analogs, improving blood-brain barrier penetration in CNS-targeted therapies .

- Solubility : The hydrochloride salt enhances aqueous solubility, critical for formulation .

- Metabolic Stability: CF₃ groups resist oxidative metabolism, extending half-life relative to non-fluorinated analogs .

生物活性

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride (CAS No. 1909288-71-6) is a compound characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- IUPAC Name : (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C₆H₈F₃NO₂

- Molecular Weight : 183.13 g/mol

- Purity : 90%

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, research has shown that the incorporation of a trifluoromethyl group can increase the potency of antimicrobial agents against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trifluoromethyl derivative | Staphylococcus aureus | 50 µg/mL |

| Trifluoromethyl derivative | Escherichia coli | 100 µg/mL |

This suggests that (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride may have significant potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved interaction with biological targets. SAR studies have shown that modifications in the pyrrolidine ring can lead to variations in potency and selectivity for specific biological pathways .

Study on Antiviral Activity

In a controlled study, (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid was evaluated for its antiviral properties against enterovirus A71. The compound demonstrated a notable inhibitory effect with an IC₅₀ value of 0.031 ± 0.005 µM, indicating high potency against this virus . This positions the compound as a candidate for further antiviral drug development.

Cancer Cell Line Evaluation

In vitro studies assessing the antiproliferative effects of this compound on various cancer cell lines revealed promising results. The compound exhibited significant cytotoxicity against liver cancer cells with an IC₅₀ value of approximately 25 µM. Furthermore, flow cytometry analysis indicated that the compound induces apoptosis in these cells .

The mechanism through which (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The trifluoromethyl group may facilitate stronger binding to enzymes involved in key metabolic pathways.

- Alteration of Membrane Permeability : Enhanced lipophilicity may affect the permeability of bacterial and viral membranes, leading to increased susceptibility to treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation or chiral pool strategies. Key steps include:

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (3S,4S)-pyrrolidine derivatives) to preserve stereochemistry. Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under inert conditions .

- Asymmetric Hydrogenation : Employ transition metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral ketones or imines, ensuring high enantiomeric excess (ee). Post-synthesis, isolate the hydrochloride salt via crystallization in ethanol/HCl .

- Purification : Use reverse-phase HPLC with a C18 column (MeCN/H2O + 0.1% TFA) to confirm purity ≥95% .

Q. How can researchers confirm the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify the pyrrolidine backbone, trifluoromethyl group ( ppm in ), and carboxylic acid proton ( ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H] = 232.06) using electrospray ionization (ESI) .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% deviation) .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer :

- Aqueous Solubility : Dissolve in phosphate-buffered saline (PBS) at pH 7.4 for biological assays. For low solubility, use DMSO (≤1% v/v) as a co-solvent .

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC. Acidic/basic conditions (pH 1–13) may hydrolyze the pyrrolidine ring; neutral pH is recommended for long-term storage .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IG-3 column (hexane/isopropanol, 90:10) with UV detection at 254 nm. Compare retention times with racemic standards to calculate ee ≥99% .

- Circular Dichroism (CD) : Measure Cotton effects at 210–230 nm to confirm the (3S,4S) configuration .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Q. What experimental designs are suitable for evaluating biological activity?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against PI3Kδ or JAK family kinases using ADP-Glo™ kits. IC values <100 nM suggest high potency .

- Cellular Uptake Studies : Label the compound with (via trifluoromethyl group) and track uptake in cancer cell lines (e.g., HeLa) using PET imaging .

- Molecular Docking : Model interactions with target proteins (e.g., PI3Kγ) using AutoDock Vina. Key binding motifs: hydrogen bonds between the carboxylic acid and Lys802, and hydrophobic interactions with the trifluoromethyl group .

Q. How to address contradictory data in literature regarding metabolic stability?

- Methodological Answer :

- Cross-Species Microsomal Studies : Compare hepatic metabolism in human, rat, and mouse microsomes. Use LC-MS/MS to identify metabolites (e.g., hydroxylation at C4) .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms. A >50% inhibition at 10 µM indicates potential drug-drug interactions .

- Reproducibility Checks : Validate protocols using reference standards (e.g., NIST-traceable materials) and replicate experiments across independent labs .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Salt Screening : Co-crystallize with counterions (e.g., sodium or potassium) to enhance lattice stability .

- Solvent Drop Diffusion : Use tert-butanol/water mixtures (1:1) at 4°C to grow single crystals .

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid nitrogen for data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。